molecular formula C20H17ClN2O5 B302948 N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

カタログ番号 B302948
分子量: 400.8 g/mol
InChIキー: HGJDSJXAEBAAMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase inhibitors and works by inhibiting the activity of this enzyme, which plays a key role in the growth and survival of cancer cells. In

作用機序

N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme in the B-cell receptor signaling pathway. This pathway is essential for the growth and survival of B-cells, which are a type of immune cell that can become cancerous in certain types of lymphoma and leukemia. By inhibiting BTK, N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide can block the growth and survival of cancer cells and induce apoptosis (programmed cell death).
Biochemical and Physiological Effects:
N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models and has shown minimal toxicity. N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other anti-cancer agents.

実験室実験の利点と制限

One advantage of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is that it has shown promising results in preclinical models of various types of cancer, suggesting that it may be effective in treating a broad range of malignancies. Additionally, N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has a favorable pharmacokinetic profile and has shown minimal toxicity in preclinical models. One limitation of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.

将来の方向性

There are several potential future directions for the development of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide. One area of research could be to explore the use of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction could be to investigate the use of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in combination with targeted therapies that inhibit other key enzymes in the B-cell receptor signaling pathway. Additionally, further studies could be conducted to better understand the mechanism of action of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide and to identify biomarkers that could be used to predict response to treatment. Finally, clinical trials will be needed to establish the safety and efficacy of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide in humans, and to determine the optimal dosing and treatment regimens for different types of cancer.

合成法

The synthesis of N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide involves several steps, including the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone, which is then reacted with 2-methoxyaniline to form 5-(4-chlorophenyl)-2-methoxyaniline. This intermediate is then reacted with furan-2-carboxylic acid to form N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide. The overall yield of this synthesis method is approximately 25%.

科学的研究の応用

N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other anti-cancer agents. N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide is currently being evaluated in several clinical trials for the treatment of various types of cancer.

特性

製品名

N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide

分子式

C20H17ClN2O5

分子量

400.8 g/mol

IUPAC名

N-[5-[[2-(4-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O5/c1-26-17-9-6-14(11-16(17)23-20(25)18-3-2-10-27-18)22-19(24)12-28-15-7-4-13(21)5-8-15/h2-11H,12H2,1H3,(H,22,24)(H,23,25)

InChIキー

HGJDSJXAEBAAMD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

正規SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。